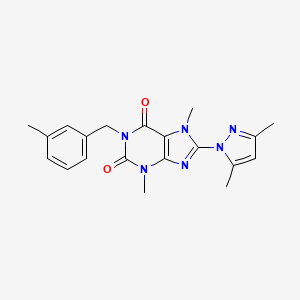

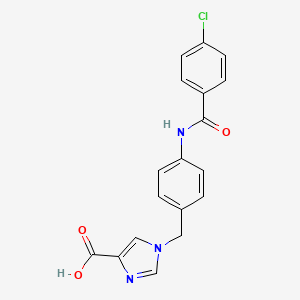

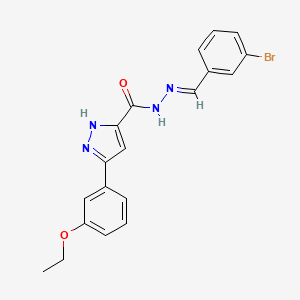

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound characterized by its unique molecular structure It contains a benzyl ester moiety, a tetrahydrothiophene ring, and a nicotinamido group, which collectively confer distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials like benzyl alcohol, tetrahydrothiophene, and nicotinic acid.

Esterification: Benzyl alcohol is esterified with nicotinic acid to form benzyl nicotinate using a dehydrating agent such as sulfuric acid under reflux conditions.

Oxidation and Protection: The tetrahydrothiophene moiety is introduced through an oxidation process, followed by protection with appropriate protecting groups to avoid unwanted side reactions.

Amidation: The protected tetrahydrothiophene is then coupled with benzyl nicotinate under conditions facilitating amide bond formation, typically using coupling agents like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound involves optimization of the above synthetic route for scale-up. This includes:

Continuous Flow Reactors: For efficient heat and mass transfer.

Automated Synthesis Platforms: To ensure consistency and reduce human error.

Purification Techniques: Such as high-performance liquid chromatography (HPLC) for final product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the tetrahydrothiophene ring.

Reduction: Reductive conditions can be employed to modify the nicotinamido group.

Substitution: The benzyl ester can be subjected to nucleophilic substitution, replacing the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) are effective.

Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate serves as a ligand in catalytic cycles, influencing reaction selectivity and yield.

Material Science: Utilized in the synthesis of polymers with specific properties like flexibility and thermal resistance.

Biology

Protein Labeling: The compound can be employed in the labeling of proteins for structural and functional studies.

Biosensors: Incorporated in the development of biosensors for detecting specific biomolecules.

Medicine

Drug Design: Investigated as a potential therapeutic agent for targeting specific biological pathways.

Diagnostic Imaging: Used in the development of contrast agents for imaging techniques like MRI.

Industry

Chemical Manufacturing: Plays a role in the production of high-value chemicals and intermediates.

Pharmaceuticals: Utilized in the formulation of advanced drug delivery systems.

Wirkmechanismus

The mechanism of action of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. For instance, its nicotinamido group may interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl Nicotinate: Shares the nicotinamido and benzyl ester functionalities but lacks the tetrahydrothiophene moiety.

2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetic Acid: Lacks the benzyl ester group, presenting a carboxylic acid instead.

Tetrahydrothiophene-derived Amides: Various compounds containing the tetrahydrothiophene ring coupled with different amido groups.

Uniqueness

The unique combination of benzyl ester, tetrahydrothiophene, and nicotinamido groups in Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate imparts distinct chemical and biological properties, making it versatile for a range of applications from catalysis to drug design. Its structural diversity allows for fine-tuning of its reactivity and interaction with biological systems, distinguishing it from similar compounds.

Hope you found this overview enlightening. Any particular aspect you're more curious about?

Eigenschaften

IUPAC Name |

benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKNMCSTFMNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2868795.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2868802.png)

![2-[4-(HEPTYLOXY)PHENYL] 6-METHYL PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B2868804.png)

![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2868811.png)